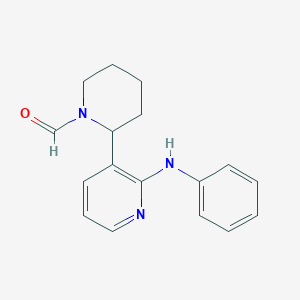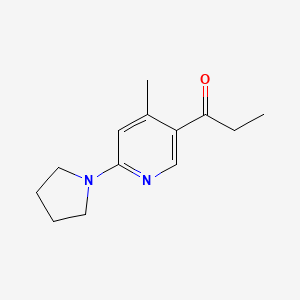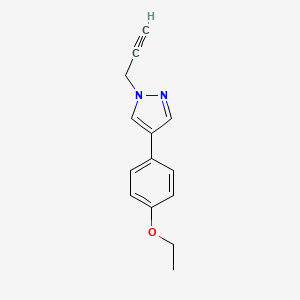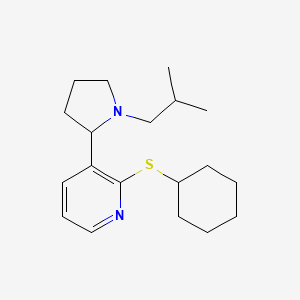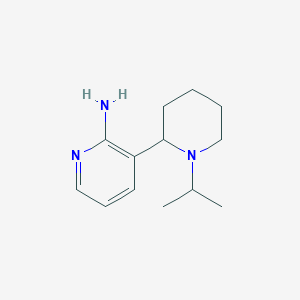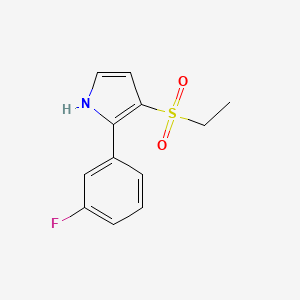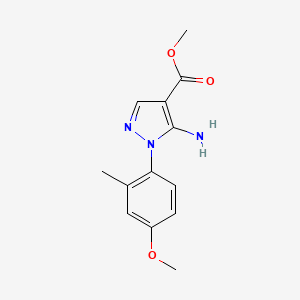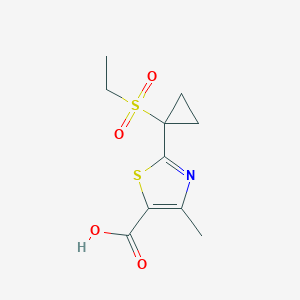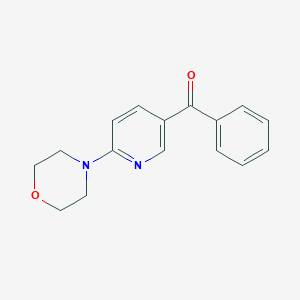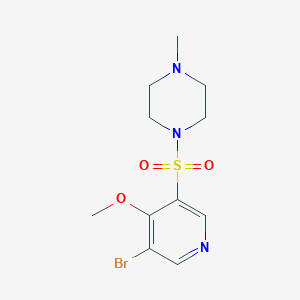
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine is a chemical compound with the molecular formula C10H14BrN3O3S and a molecular weight of 336.21 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperazine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine involves several steps. One common synthetic route includes the following steps:
Bromination: The starting material, 4-methoxypyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.
Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group at the 3-position of the pyridine ring.
Piperazine Introduction: Finally, the sulfonylated intermediate is reacted with 4-methylpiperazine under appropriate conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine: Lacks the methyl group on the piperazine ring.
4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine: Contains a morpholine ring instead of a piperazine ring
These compounds share similar structural features but differ in their specific functional groups and ring systems, which can affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H16BrN3O3S |
|---|---|
Molecular Weight |
350.23 g/mol |
IUPAC Name |
1-(5-bromo-4-methoxypyridin-3-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C11H16BrN3O3S/c1-14-3-5-15(6-4-14)19(16,17)10-8-13-7-9(12)11(10)18-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
QWUONMVLBWVTKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


